molecular formula C14H13NO3 B2594486 benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-72-7

benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No.: B2594486
CAS No.: 338399-72-7
M. Wt: 243.262
InChI Key: VBOUZHOUJCXUAA-CMDGGOBGSA-N
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Description

Benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Boc) group linked to an (E)-configured ethenyl substituent bearing a furan-2-yl moiety. Carbamates are widely studied for their stability, biological activity, and utility as intermediates in organic synthesis .

Properties

IUPAC Name

benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14(15-9-8-13-7-4-10-17-13)18-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,15,16)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOUZHOUJCXUAA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate typically involves the reaction of benzyl carbamate with a furan-2-yl ethene derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction may produce furan-2-yl ethane derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate exhibits significant potential in drug design and development. Its structural features allow it to act as a versatile scaffold for synthesizing bioactive compounds.

1.1. Inhibition of Enzymes

Recent studies have shown that carbamate derivatives can serve as effective inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases like Alzheimer's. For instance, a series of benzyl carbamates were synthesized and tested for their inhibitory activities against these enzymes. Notably, some derivatives demonstrated higher inhibitory potency than rivastigmine, a clinically used drug for Alzheimer's treatment .

Table 1: Inhibition Potency of Benzyl Carbamates Against BChE

CompoundIC50 (µM)Selectivity Index
5c8.5210
5j6.5710
5k4.3334

This table summarizes the inhibitory potency of selected benzyl carbamates against BChE, highlighting their potential as therapeutic agents .

1.2. Glycogen Synthase Kinase Inhibition

This compound has also been studied for its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases, including diabetes and Alzheimer's disease. The compound's efficacy in inhibiting GSK-3β positions it as a candidate for developing treatments for these conditions .

Agricultural Applications

The compound's furan moiety is known to enhance biological activity, making it a candidate for agricultural applications such as herbicides or fungicides.

2.1. Herbicidal Activity

Furan derivatives have been explored for their herbicidal properties due to their ability to disrupt plant growth processes. Research indicates that compounds similar to this compound can effectively inhibit the growth of specific weed species, providing an avenue for developing environmentally friendly herbicides .

Material Science

Beyond biological applications, this compound can be utilized in material science for synthesizing polymers and other materials.

3.1. Polymer Synthesis

The compound can act as a monomer in polymerization reactions, leading to the formation of new materials with desirable properties such as increased thermal stability and mechanical strength. This application is particularly relevant in creating coatings and adhesives that require enhanced durability .

Case Studies and Research Findings

A comprehensive review of literature reveals diverse applications of this compound:

  • Neuroprotective Agents : Studies have demonstrated the compound's potential as a neuroprotective agent by inhibiting key enzymes involved in neurodegeneration .
  • Agricultural Innovations : Research into its herbicidal properties has led to the development of formulations that target specific weed species while minimizing environmental impact .
  • Polymer Development : Investigations into its use in polymer chemistry have yielded materials with superior properties compared to traditional options .

Mechanism of Action

The mechanism of action of benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate involves its interaction with specific molecular targets. The furan ring and carbamate group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Chloro substituents (e.g., in 4-chlorostyryl derivatives ) enhance lipophilicity and may improve thermal stability. Heterocyclic Moieties: The furan ring in the target compound contrasts with benzofuran in ; furan’s lower aromaticity could increase reactivity in cycloadditions or nucleophilic substitutions.

Synthetic Approaches :

  • Microwave-assisted synthesis () offers faster reaction times and higher yields compared to traditional methods like BF₃-catalyzed condensation ().
  • Styryl and ethenyl groups are often introduced via Wittig or Heck reactions, though specific protocols for the target compound remain unverified.

Spectroscopic and Crystallographic Data

  • Benzyl 2-((E)-tosyliminomethyl)phenylcarbamate: Structural confirmation via ¹H/¹³C NMR and IR highlights the (E)-configuration’s distinct coupling constants and imine stretching frequencies (~1640 cm⁻¹) .

Table 2: Comparative Spectral Features

Compound ¹³C NMR (Key Peaks, ppm) IR (Notable Bands, cm⁻¹)
Target Compound (Inferred) ~150 (C=O), ~110 (furan) ~1700 (C=O), ~1250 (C-O)
4-Chlorostyryl Derivative ~155 (C=O), ~125 (C-Cl) ~1680 (C=O), ~750 (C-Cl)
Tosyliminomethyl Derivative ~165 (C=N), ~130 (S=O) ~1640 (C=N), ~1150 (S=O)

Biological Activity

Benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the synthesis, biological mechanisms, and various studies highlighting its efficacy.

The synthesis of this compound typically involves the reaction of benzyl carbamate with a furan-2-yl ethene derivative. This reaction is generally performed under basic conditions, often using sodium hydride as a base and dimethylformamide (DMF) as a solvent. The optimization of reaction conditions such as temperature and duration is crucial for achieving high yields and purity.

Key Reaction Conditions

Reagent Role
Benzyl carbamateStarting material
Furan-2-yl etheneReactant
Sodium hydrideBase
Dimethylformamide (DMF)Solvent

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly:

1. Antimicrobial Properties

  • Studies have shown that compounds with similar structures often demonstrate significant antimicrobial activity against various pathogens. The presence of the furan ring in this compound may enhance its interaction with microbial targets, leading to effective inhibition of growth.

2. Anticancer Activity

  • The compound has been evaluated for its anticancer potential through various in vitro studies. For instance, derivatives containing furan moieties have been reported to exhibit cytotoxic effects on cancer cell lines, suggesting that this compound could act similarly. Its mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The furan ring and carbamate group can interact with enzymes or receptors, influencing cellular pathways involved in proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological efficacy of related compounds:

  • Anticancer Studies : A study highlighted the effectiveness of benzo[b]furan derivatives against human cancer cell lines, showing that structural modifications can significantly enhance their potency compared to standard chemotherapeutics .
  • Antimicrobial Screening : Research on carbamates derived from various furan compounds has indicated notable antimicrobial activity, with some derivatives outperforming traditional antibiotics against resistant strains .
  • Pharmacological Evaluations : Investigations into the inhibition of acetylcholinesterase (AChE) by related carbamates suggest potential neuroprotective effects, which could be relevant for developing treatments for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Key Features Biological Activity
Benzyl N-(furan-2-yl)carbamateLacks ethenyl groupModerate antimicrobial activity
Furan-2-yl methyl carbamateContains methyl groupLimited anticancer activity
N-(2-furylmethyl)carbamateDifferent substitution patternVariable biological effects

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–25°C during sensitive steps (e.g., hydrazine addition) to prevent side reactions.
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for the ethenyl group.
  • Solvent Choice : Ethanol or THF is preferred for polar intermediates to improve solubility and reaction homogeneity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core FormationPhCH₂Cl, Et₃N, RT, 12h85–90
Furan-Ethenyl CouplingPd(OAc)₂, PPh₃, DMF, 80°C70–75
Hydrazine DerivatizationN₂H₄·H₂O, EtOH, RT, 6h95

Basic: Which spectroscopic techniques are employed to characterize this compound, and what key spectral data confirm its structure?

Methodological Answer:
Key Techniques :

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 6.2–6.8 ppm (furan protons), and δ 6.5–7.0 ppm (ethenyl CH=CH) confirm regiochemistry .
  • ¹³C NMR : Carbamate carbonyl (C=O) at ~155 ppm; furan carbons at 110–150 ppm .

Mass Spectrometry (MS) :

  • ESI-MS : [M+H]⁺ at m/z 299.1 matches the molecular formula C₁₅H₁₄N₂O₃ .

IR Spectroscopy :

  • Stretching bands at 1700–1750 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-O of carbamate) .

Q. Critical Data Interpretation :

  • Stereochemical Confirmation : NOESY NMR detects spatial proximity between ethenyl protons and furan substituents, validating the (E)-configuration .
  • Exact Mass Analysis : High-resolution MS (HRMS) with <5 ppm error ensures molecular formula accuracy .

Advanced: How can researchers address discrepancies between theoretical and observed spectroscopic data (e.g., NMR, MS) for this compound?

Methodological Answer:
Common Discrepancies & Solutions :

Unexpected Peaks in NMR :

  • Impurity Analysis : Compare with synthetic intermediates (e.g., unreacted benzyl chloride). Use column chromatography (silica gel, hexane/EtOAc) for purification .
  • Tautomerism : For furan derivatives, check for keto-enol tautomerism via variable-temperature NMR .

MS Fragmentation Anomalies :

  • Isotope Patterns : Verify using software (e.g., ACD/MS Fragmenter) to distinguish between Cl/Br isotopes vs. adducts .
  • In-source Decay : Reduce ionization energy in ESI-MS to prevent fragmentation of the labile carbamate group .

Case Study :
In a synthesis of a related carbamate, HRMS showed a +16 Da shift due to inadvertent oxidation of the furan ring. Resolution involved replacing aerobic conditions with inert (N₂) atmosphere during workup .

Advanced: What methodological considerations are critical when using SHELX programs for crystallographic analysis of this compound?

Methodological Answer:
SHELX Workflow :

Data Collection : High-resolution (<1.0 Å) X-ray data minimizes refinement errors. Use synchrotron sources for weakly diffracting crystals .

Structure Solution :

  • SHELXD : Direct methods for phase estimation; prioritize dual-space cycling for centrosymmetric structures.
  • SHELXL : Refine anisotropic displacement parameters (ADPs) and apply TWIN/BASF commands for twinned crystals .

Q. Challenges & Solutions :

  • Disorder in Ethenyl Group : Apply PART/SAME restraints to maintain geometry during refinement.
  • Thermal Motion Artifacts : Use ISOR restraints for high-ADP atoms (e.g., solvent molecules) .

Q. Table 2: Refinement Statistics (Example from Acta Cryst. E)

ParameterValueReference
R-factor (%)3.1
Twinning Fraction (BASF)0.32
CCDC Deposition2024-XXXX

Advanced: What strategies are effective in stabilizing the ethenyl and furan moieties during synthetic modifications?

Methodological Answer:
Degradation Pathways :

  • Ethenyl Isomerization : (E)→(Z) isomerization under UV light or acidic conditions.
  • Furan Oxidation : Formation of furan-2,3-dione in the presence of peroxides .

Q. Stabilization Strategies :

Light Exclusion : Conduct reactions in amber glassware or under dark conditions.

Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to reaction mixtures to prevent furan oxidation .

Low-Temperature Storage : Store at –20°C under argon to suppress thermal isomerization.

Case Study :
In a Heck coupling, replacing DMF with degassed acetonitrile reduced Pd-induced ethenyl decomposition, improving yield from 60% to 82% .

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